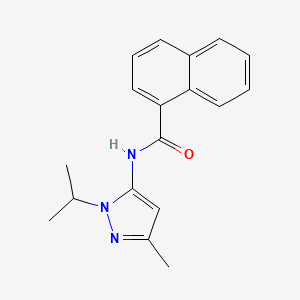

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-naphthamide” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are well-known in medicinal chemistry and have a wide range of biological activities .

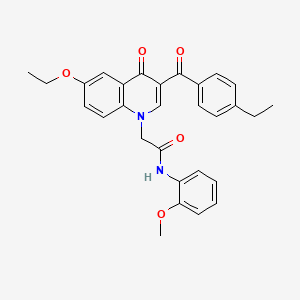

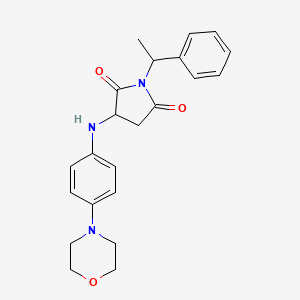

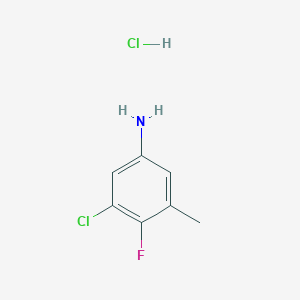

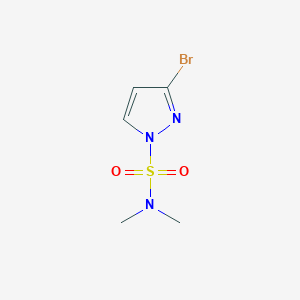

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring attached to a naphthalene ring via an amide linkage. The pyrazole ring would be substituted with isopropyl and methyl groups .Chemical Reactions Analysis

As for the chemical reactions, it would depend on the conditions and reagents used. Generally, amides are quite resistant to hydrolysis, but they can be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the amide linkage and the aromatic rings would likely result in a relatively high boiling point and low water solubility .Scientific Research Applications

Heterocyclic Analogues Synthesis

A study by Baldwin et al. (1980) describes the synthesis of isoelectronic analogues to beta-adrenergic blocking agents, including thiazole, isothiazole, and pyrazine derivatives, demonstrating their potential in lowering arterial pressure and exhibiting beta-adrenergic blocking properties. This research highlights the versatility of pyrazole-based compounds in medicinal chemistry, particularly in cardiovascular applications (Baldwin et al., 1980).

Pharmacological Activity

Díaz et al. (2012) reported on the synthesis and biological evaluation of 1-arylpyrazoles as potent σ(1) receptor antagonists. Their work focuses on identifying compounds with significant selectivity and activity, culminating in the identification of a clinical candidate for neurogenic pain treatment, showcasing the therapeutic potential of pyrazole derivatives in pain management (Díaz et al., 2012).

Chromogenic Properties

Research by Aldersley et al. (1986) explored the synthesis of naphtho[2,3-c]pyran-5,10-diones from N-ylides and 2-methyl-1,4-naphthoquinone, investigating their striking color properties in acid media. This study underlines the potential of naphthalene and pyrazole derivatives in developing new chromophores for dyes and pigments (Aldersley et al., 1986).

Catalytic Applications

Stanje et al. (2018) investigated the use of iron complexes with pyrazole ligands for the oxidation of primary alcohols to carboxylic acids, highlighting an efficient, clean method that produces water as the only by-product. This research demonstrates the role of pyrazole derivatives in catalysis, particularly in green chemistry applications (Stanje et al., 2018).

Antagonist Activity Studies

Shim et al. (2002) explored the molecular interaction of a pyrazole-3-carboxamide derivative as a potent antagonist for the CB1 cannabinoid receptor. Their work contributes to understanding the structural requirements for CB1 receptor binding and antagonism, providing insights into the development of cannabinoid receptor modulators (Shim et al., 2002).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-12(2)21-17(11-13(3)20-21)19-18(22)16-10-6-8-14-7-4-5-9-15(14)16/h4-12H,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFNYEQMPWRXFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-naphthamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2649283.png)

![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2649288.png)

![2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2649289.png)

![1-[(1-Aminobutan-2-yl)oxy]-2-methylbenzene hydrochloride](/img/structure/B2649292.png)

![2,4,7-Trimethyl-6-[4-(trifluoromethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2649295.png)

![1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2649297.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chlorobenzamide](/img/structure/B2649301.png)